(1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine is a chiral amine compound featuring a fluorine atom and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and thiazole derivatives.
Reductive Amination: The key step involves the reductive amination of the fluorinated cyclohexanone with a thiazole derivative, using reducing agents like sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can be performed using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted cyclohexyl derivatives with new functional groups.
Scientific Research Applications
(1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its activity on central nervous system targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated amines with biological systems.
Industrial Applications: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It can influence neurotransmitter pathways, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
(1R,2R)-2-fluorocyclohexan-1-amine: Lacks the thiazole ring, making it less versatile in medicinal chemistry.
N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine: Lacks the fluorine atom, which may reduce its biological activity.
Uniqueness: (1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine is unique due to the presence of both the fluorine atom and the thiazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2S/c11-9-3-1-2-4-10(9)13-6-8-5-12-7-14-8/h5,7,9-10,13H,1-4,6H2/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOCRPIJPKLTGC-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CN=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CN=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.